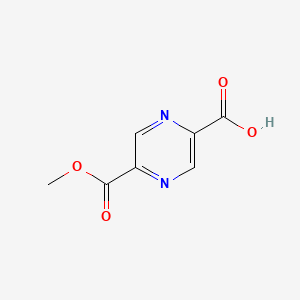

5-(Methoxycarbonyl)pyrazine-2-carboxylic acid

Description

Properties

IUPAC Name |

5-methoxycarbonylpyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-13-7(12)5-3-8-4(2-9-5)6(10)11/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTJPSWLHXHXSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(N=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206250-26-1 | |

| Record name | 5-(methoxycarbonyl)pyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxycarbonyl)pyrazine-2-carboxylic acid can be achieved through several methods. One common approach involves the electrolytic oxidation of 2,5-dimethylpyrazine or 2-methyl-5-(substituted) methylpyrazine . This method typically requires specific electrolytic conditions to facilitate the oxidation process.

Industrial Production Methods

Industrial production of 5-(Methoxycarbonyl)pyrazine-2-carboxylic acid may involve bulk manufacturing processes that ensure high purity and yield. These processes often utilize advanced chemical synthesis techniques and stringent quality control measures to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methoxycarbonyl and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the compound, while substitution reactions can produce a variety of substituted pyrazine derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has shown that derivatives of pyrazine-2-carboxylic acids, including 5-(methoxycarbonyl)pyrazine-2-carboxylic acid, exhibit promising antimicrobial properties. For instance, studies indicate that certain pyrazine derivatives demonstrate significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The compound's structure allows for modifications that enhance lipophilicity, which can improve its efficacy as an antimicrobial agent .

1.2 Antidiabetic Agents

5-(Methoxycarbonyl)pyrazine-2-carboxylic acid has been identified as a potential intermediate in the synthesis of antidiabetic medications. It serves as a precursor for compounds like Glipizide, which is used to manage blood sugar levels in diabetic patients. The compound's role in synthesizing active pharmaceutical ingredients (APIs) highlights its importance in drug formulation .

Agricultural Applications

2.1 Herbicides and Pesticides

The compound has potential applications in agriculture, particularly as a building block for herbicides and pesticides. Its structural properties can be leveraged to develop new agrochemicals that target specific pathways in plants or pests, enhancing crop protection while minimizing environmental impact .

Synthesis and Formulation

3.1 Synthesis Methods

The synthesis of 5-(methoxycarbonyl)pyrazine-2-carboxylic acid can be achieved through various methods, including oxidation processes and the use of catalysts to enhance yield and purity. For example, one method involves the oxidation of 5-methylpyrazine derivatives using environmentally friendly reagents, which not only improves efficiency but also reduces hazardous waste production .

3.2 Case Studies

Several case studies have documented the successful application of this compound in pharmaceutical formulations:

-

Case Study 1: Antimycobacterial Activity

A series of pyrazine derivatives were synthesized and tested for their antimycobacterial activity against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MICs) comparable to established drugs like Pyrazinamide (PZA), demonstrating the potential of these compounds as alternatives or adjuncts in tuberculosis treatment . -

Case Study 2: Hypoglycemic Agents

Research focused on the development of hypoglycemic agents derived from pyrazine-2-carboxylic acids showed that modifications to the methoxycarbonyl group could enhance biological activity and reduce side effects associated with existing drugs .

Mechanism of Action

The mechanism by which 5-(Methoxycarbonyl)pyrazine-2-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical processes, potentially affecting enzyme activity, receptor binding, and signal transduction pathways . Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Pyrazine Derivatives

Structural Modifications and Physicochemical Properties

Pyrazine derivatives vary in substituents, which dictate their physicochemical and biological properties. Key comparisons include:

Acidity and Reactivity :

- The electron-withdrawing methoxycarbonyl group in 5-(Methoxycarbonyl)pyrazine-2-carboxylic acid increases the acidity of the carboxylic acid compared to 5-methyl derivatives .

- Bulky substituents (e.g., tert-butyl) hinder reactivity but improve binding to hydrophobic pockets in biological targets .

Anticancer Activity

- Sorafenib Analogs (e.g., 6h, 6c): Pyrazine-2-carboxamides with urea/amide substituents exhibit potent cytostatic activity. Compound 6h (IC₅₀ 0.6–0.9 μM) inhibits c-Raf kinase, similar to sorafenib, but is cytotoxic to normal fibroblasts. In contrast, 6c (IC₅₀ >100 μM) lacks cytotoxicity, suggesting bromophenyl substituents mitigate off-target effects .

- Parent Compound : The methoxycarbonyl group may act as a prodrug motif, hydrolyzing in vivo to enhance bioavailability of the active dicarboxylic acid .

Antimycobacterial and Antifungal Activity

- 5-tert-Butyl-6-chloro Derivatives : Substituted pyrazinecarboxamides (e.g., compound 27 ) show high activity against Mycobacterium tuberculosis (54–72% inhibition) and Trichophyton mentagrophytes (MIC =31.25 μmol/mL) .

- Pyrazinecarboxylic Acids : Unsubstituted pyrazine-2-carboxylic acid (Hprz) lacks significant antimicrobial activity, highlighting the necessity of bulky/halogen substituents .

Metal Coordination and Insulino-Mimetic Activity

- Hprz and HprzNH₂: Form stable complexes with vanadium(V) and zinc(II), showing insulino-mimetic activity by inhibiting free fatty acid release in adipocytes. The VO(IV)–Hprz complex outperforms VOSO₄ as a positive control .

Biological Activity

5-(Methoxycarbonyl)pyrazine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure and Properties

5-(Methoxycarbonyl)pyrazine-2-carboxylic acid is characterized by the presence of a methoxycarbonyl group at the 5-position and a carboxylic acid group at the 2-position of the pyrazine ring. Its molecular formula is C_8H_8N_2O_4, and it has a molecular weight of approximately 196.16 g/mol.

Antimicrobial Activity

Research indicates that derivatives of pyrazine-2-carboxylic acids exhibit significant antimicrobial properties. For instance, studies have shown that various substituted amides of pyrazine-2-carboxylic acids demonstrate promising activity against Mycobacterium tuberculosis, with some derivatives achieving up to 72% inhibition . The compound 5-(Methoxycarbonyl)pyrazine-2-carboxylic acid, while not extensively studied alone, is considered to have potential based on the activity observed in related compounds.

Table 1: Antimicrobial Activity of Pyrazine Derivatives

| Compound | Target Pathogen | % Inhibition | MIC (µg/mL) |

|---|---|---|---|

| 5-(Methoxycarbonyl)pyrazine-2-carboxylic acid | Mycobacterium tuberculosis | TBD | TBD |

| Substituted amide (e.g., 5-tert-butyl-pyrazine-2-carboxamide) | Mycobacterium tuberculosis | 72% | 1.56 |

| 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide | Mycobacterium tuberculosis | 90% | <1.95 |

Anticancer Activity

The anticancer potential of pyrazine derivatives has been explored in various studies. For instance, compounds derived from pyrazine-2-carboxylic acids have shown selective cytotoxicity against cancer cell lines such as A549 (lung cancer) and RPMI 8226 (multiple myeloma) with IC50 values indicating significant potency . The mechanism often involves the inhibition of key cellular pathways that regulate cell proliferation and apoptosis.

Table 2: Anticancer Activity of Pyrazine Derivatives

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| 5-(Methoxycarbonyl)pyrazine-2-carboxylic acid | A549 | TBD |

| Entinostat-Bortezomib Hybrid | RPMI 8226 | 9.5 |

| Other Pyrazine Derivatives | Various | Varies |

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of pyrazine derivatives is crucial for optimizing their biological activity. Modifications to the pyrazine ring or substituents can significantly alter their efficacy against specific targets. For example, the introduction of lipophilic groups has been shown to enhance antimycobacterial activity by improving membrane penetration .

Key Findings on SAR:

- Lipophilicity: Increased lipophilicity often correlates with enhanced antimicrobial activity.

- Substituent Positioning: The position and nature of substituents (e.g., halogens, alkyl groups) can influence both potency and selectivity against different biological targets.

Case Studies

- Antimycobacterial Study : A series of substituted amides derived from pyrazine-2-carboxylic acids were evaluated for their antimycobacterial activity. The most potent compound demonstrated a MIC comparable to first-line antitubercular drugs, highlighting the potential for developing new treatments for tuberculosis .

- Cytotoxicity Evaluation : In vitro studies assessing the cytotoxic effects of various derivatives on cancer cell lines revealed that certain modifications led to significant reductions in cell viability, suggesting these compounds could serve as lead candidates for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(methoxycarbonyl)pyrazine-2-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves sequential functionalization of pyrazine derivatives. For example, 2,5-dimethylpyrazine can undergo chlorination (e.g., using N-chlorosuccinimide), followed by esterification of the methyl group to introduce the methoxycarbonyl moiety. Subsequent oxidation of the remaining methyl group (e.g., via KMnO₄ under controlled pH and temperature) yields the carboxylic acid . Reaction optimization, such as maintaining 90–95°C during oxidation, is critical to avoid over-oxidation and improve yield (e.g., 47% yield reported for analogous pyrazinecarboxylic acids) . Purity is typically validated via HPLC or elemental analysis .

Q. How can solubility and stability challenges be addressed during in vitro experiments with this compound?

- Methodological Answer : Solubility in aqueous buffers is limited due to the hydrophobic methoxycarbonyl group. A validated protocol involves dissolving the compound in DMSO (50 mg/mL) and diluting with co-solvents like PEG300 and Tween-80 to achieve ≥2.5 mg/mL working concentrations . Stability studies recommend storage at −80°C (2 years) or −20°C (1 year) in anhydrous conditions to prevent hydrolysis of the ester group .

Q. What analytical techniques are most effective for characterizing 5-(methoxycarbonyl)pyrazine-2-carboxylic acid?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., methoxycarbonyl protons at δ ~3.85 ppm; pyrazine ring protons at δ 7.4–8.3 ppm) .

- Elemental Analysis : Matches calculated C, H, N percentages (e.g., C₇H₆N₂O₄ requires C 45.16%, H 3.25%, N 15.05%) .

- HPLC : Reverse-phase chromatography with UV detection (λ ~254 nm) assesses purity .

Advanced Research Questions

Q. How does the coordination chemistry of 5-(methoxycarbonyl)pyrazine-2-carboxylic acid influence its application in metal-organic frameworks (MOFs)?

- Methodological Answer : The carboxylic acid group acts as a bridging ligand, while the methoxycarbonyl moiety provides steric bulk. For example, with lanthanide ions (e.g., Ln³⁺), it forms 3D networks with open channels, as confirmed by X-ray crystallography . Adjusting pH during synthesis (4–6) optimizes deprotonation of the carboxylic acid without hydrolyzing the ester. Stability under solvothermal conditions (e.g., 120°C, 24 hr) should be tested via PXRD .

Q. What role does this compound play in structure-activity relationship (SAR) studies of antimycobacterial agents?

- Methodological Answer : As a pyrazinecarboxylic acid derivative, it serves as a scaffold for modifying electronic (e.g., electron-withdrawing methoxycarbonyl) and steric properties. In vitro assays against Mycobacterium tuberculosis require evaluating minimum inhibitory concentrations (MICs) under varying pH (5–7.4) to mimic intracellular conditions . Computational docking (e.g., AutoDock Vina) can predict binding to targets like fatty acid synthase II .

Q. How can biocatalytic methods be optimized for the enantioselective synthesis of derivatives?

- Methodological Answer : Whole-cell biocatalysis (e.g., using E. coli expressing monooxygenases) can hydroxylate the pyrazine ring at specific positions. Reaction parameters (e.g., 30°C, pH 7.0, 48 hr incubation) and cofactor regeneration systems (e.g., glucose dehydrogenase for NADPH) improve conversion rates . LC-MS monitors regioselectivity, while chiral HPLC confirms enantiomeric excess (>90% ee) .

Q. What computational approaches predict the acid-base behavior and tautomeric equilibria of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model ionic equilibria, revealing dominant zwitterionic forms in aqueous solution at pH 6–8 . pKa values for the carboxylic acid (~2.5) and pyrazine nitrogen (~4.8) are validated via potentiometric titration . Tautomeric stability (e.g., keto-enol) is assessed using Gibbs free energy comparisons .

Data Contradictions and Validation Strategies

Q. How should researchers reconcile discrepancies in reported synthetic yields for analogous pyrazinecarboxylic acids?

- Resolution : Variations arise from oxidation methods (e.g., KMnO₄ vs. CrO₃). Reproducibility requires strict control of stoichiometry (e.g., 0.44 mol KMnO₄ per 0.1 mol substrate), temperature (90–95°C), and pH (4 during workup) . Cross-validation via independent techniques (e.g., GC-MS for intermediate esters) is recommended .

Safety and Handling

Q. What safety protocols are critical when handling 5-(methoxycarbonyl)pyrazine-2-carboxylic acid?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.